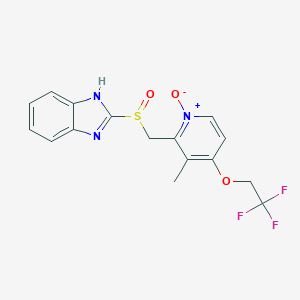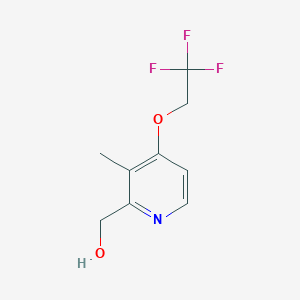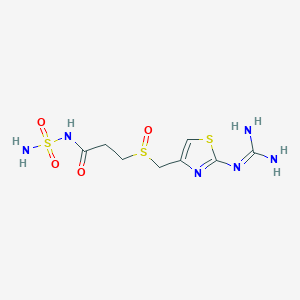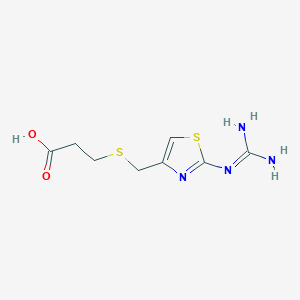
1,3-Dimethyl-2-cyanoguanidine
Overview
Description
1,3-Dimethyl-2-cyanoguanidine, also known as Cimetidine Impurity G, is a compound with the molecular weight of 112.13 . It is used in the manufacture of fertilizers, pharmaceuticals, explosives, oil well drilling muds, and dyestuffs .
Molecular Structure Analysis
The molecular formula of 1,3-Dimethyl-2-cyanoguanidine is C4H8N4 . The crystal structure of 2-cyano-1,3-dimethyl-guanidine reveals a staggered conformation with four nearly equivalent carbon-nitrogen bond lengths and a planar arrangement of the central four atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dimethyl-2-cyanoguanidine include a molecular weight of 112.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications
Dipole Moments and Zwitterionic Character
1,3-Dimethyl-2-cyanoguanidine has been studied for its dipole moments in aqueous solutions, indicating a high degree of zwitterionic character. This property is significant for understanding the compound's interactions in histamine H2 receptor antagonist drugs (Young et al., 1982).
Metabolic Fate and Carcinogenicity Studies
This compound's metabolic fate has been explored in rodents, specifically in the context of its denitrosation to generate parent guanidinium compounds. Such studies are crucial in evaluating its carcinogenic potential (Jensen et al., 1990). Further, its denitrosation in rat primary hepatocyte cultures has been investigated, contributing to our understanding of its toxicity and potential carcinogenic effects (Jensen et al., 1997).
Anion Receptors and Transmembrane Transporters
Research on cyanoguanidine derivatives, including 1,3-Dimethyl-2-cyanoguanidine, has shown significant affinity for oxo-anions in organic solutions. These compounds function as transmembrane chloride/nitrate antiporters, which is vital for understanding their roles in cellular processes (Wenzel et al., 2011).
Anti-Ischemic Properties and Potassium Channel Activation
A novel anti-ischemic compound, involving 1,3-Dimethyl-2-cyanoguanidine, has been studied for its potential in cardio- and neuroprotection. This compound activates ATP-sensitive potassium channels, illustrating its therapeutic potential (Yoo et al., 2001).
Molecular Synthesis and Chemical Analysis
1,3-Dimethyl-2-cyanoguanidine has been involved in the synthesis of guanidino-1,3,5-triazines, showcasing its role in chemical synthesis and the creation of novel compounds (Iio & Ichikawa, 1985).
Antitumoural Activity
The compound has been part of studies examining its antitumoural activity. Specifically, its role in inhibiting nuclear factor-κB activation and its efficacy against neuroendocrine tumours in animal models highlights its potential in cancer treatment (Johanson et al., 2006).
Mechanism of Action
Target of Action
It’s known that guanidines, a group to which this compound belongs, are versatile functional groups that have found application in a diversity of biological activities .
Mode of Action
Guanidines are known for their ability to form hydrogen bonds due to their planarity and high basicity . This characteristic can often determine the conformation of substituted guanidinium species as well as their interaction with aromatic systems in biological environments .
Biochemical Pathways
Guanidines and their derivatives have been studied for their potential applications in various biological activities .
Result of Action
The guanidine group is known to be involved in a variety of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
properties
IUPAC Name |
1-cyano-2,3-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-6-4(7-2)8-3-5/h1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUBXONXNWPZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878747 | |
| Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-cyanoguanidine | |
CAS RN |
31857-31-5 | |
| Record name | 1,3-Dimethyl-2-cyanoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31857-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-2-cyanoguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyano-N',N''-dimethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of nitrosoguanidinium compounds like Nitrosocimetidine (NC) and how is 1,3-Dimethyl-2-cyanoguanidine involved?
A1: Research indicates that a significant metabolic pathway for nitrosoguanidinium compounds like Nitrosocimetidine (NC) in rodents is denitrosation. [] This process, primarily facilitated by liver microsomal enzymes, leads to the formation of the original unmodified guanidinium compound. In the case of NC, this denitrosation results in the formation of 1,3-Dimethyl-2-cyanoguanidine. This metabolic pathway is noteworthy because while NC demonstrates carcinogenic potential in vitro, its in vivo activity in rats and mice proves to be non-carcinogenic. This difference is attributed to the efficient denitrosation process. []
Q2: How efficient is this denitrosation process and what factors influence it?
A2: Studies using rat liver microsomes show that the denitrosation process can convert 50-70% of the initial nitrosoguanidinium compound into the corresponding guanidinium compound, with nitrite being another significant byproduct. [] This reaction, dependent on NADPH and catalyzed by cytochrome P450 enzymes, is influenced by several factors. Inhibitors of cytochrome P450, such as metyrapone and ellipticine, can hinder the denitrosation process. Conversely, inducing agents like pyrazole and phenobarbital can enhance the activity of these enzymes, leading to increased denitrosation. []
Q3: What is known about the structure of 1,3-Dimethyl-2-cyanoguanidine?
A3: While specific spectroscopic data isn't provided in the research excerpts, the dipole moment of 1,3-Dimethyl-2-cyanoguanidine in an aqueous solution has been investigated. [] Determining the dipole moment can offer insights into the molecule's polarity and its interactions with other polar molecules, which is crucial for understanding its behavior in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



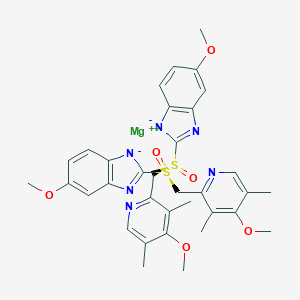


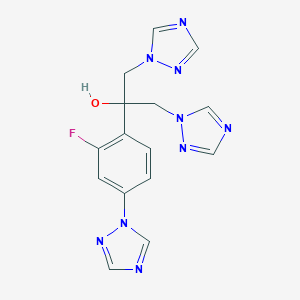
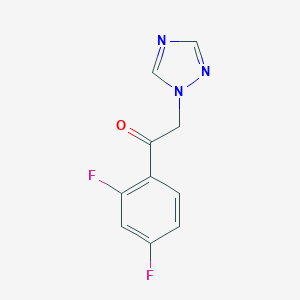
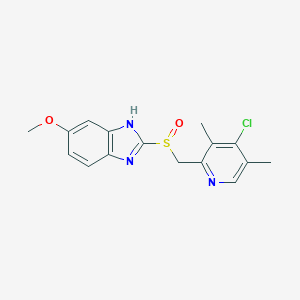
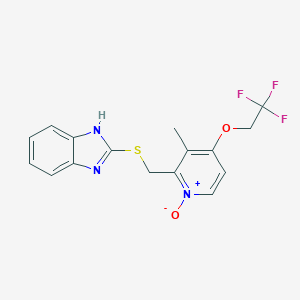
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)
